Methyl 5-(4-fluoro-3-methoxyphenyl)-3-nitroisoxazole-4-carboxylate
Description
Methyl 5-(4-fluoro-3-methoxyphenyl)-3-nitroisoxazole-4-carboxylate (HA-0626, MFCD31583412) is a substituted isoxazole derivative with a methyl ester group at position 4, a nitro group at position 3, and a 4-fluoro-3-methoxyphenyl substituent at position 5 of the isoxazole ring . This compound is synthesized for research applications, with a reported purity of 95% .
Properties
IUPAC Name |
methyl 5-(4-fluoro-3-methoxyphenyl)-3-nitro-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O6/c1-19-8-5-6(3-4-7(8)13)10-9(12(16)20-2)11(14-21-10)15(17)18/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUREXWIQZAZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=NO2)[N+](=O)[O-])C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-fluoro-3-methoxyphenyl)-3-nitroisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of a suitable precursor containing the desired substituents. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other alkoxide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoxazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound is being explored for its possible antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: Research is ongoing to determine the medicinal applications of this compound. It may be used in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism by which Methyl 5-(4-fluoro-3-methoxyphenyl)-3-nitroisoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and the fluorine atom play crucial roles in its biological activity, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with analogous isoxazole carboxylates:
Key Observations:
Substituent Positions :
- The target compound uniquely combines a nitro group at position 3 and a fluorinated methoxyphenyl group at position 3. In contrast, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has a simple phenyl group at position 3, lacking electron-withdrawing substituents.
- Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate features a difluorophenyl group at position 3, which enhances lipophilicity but lacks the nitro group’s strong electron-withdrawing effects.
The 4-fluoro-3-methoxyphenyl group combines halogenated (electron-withdrawing) and methoxy (electron-donating) effects, which could influence π-π stacking or hydrogen-bonding interactions in biological systems.
Ester vs. Carboxylic Acid :
Reactivity and Stability Considerations
- Nitro Group Impact : The nitro group in HA-0626 likely reduces thermal stability compared to methyl or phenyl substituents, as nitro groups can decompose exothermically . This contrasts with Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which lacks such destabilizing groups.
- Fluorine Effects : The fluorine atom in HA-0626 may enhance metabolic stability by resisting oxidative degradation, similar to Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate .
Biological Activity
Methyl 5-(4-fluoro-3-methoxyphenyl)-3-nitroisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex isoxazole structure, which is known for its diverse biological activities. The presence of the 4-fluoro-3-methoxyphenyl group enhances its pharmacological profile by potentially increasing lipophilicity and modifying interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Tubulin Interaction : Similar compounds have shown strong antimitotic effects by disrupting microtubule dynamics. For instance, related isoxazole derivatives have been reported to induce partial depolymerization of microtubules in human lung carcinoma A549 cells, leading to inhibited cell growth and viability at concentrations as low as 0.99 µM .
- Multitarget Profile : The structure-activity relationship (SAR) studies indicate that the substitution on the phenyl ring plays a crucial role in determining the compound's efficacy against tubulin and other cellular targets, suggesting a multitarget mechanism of action .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of A549 lung carcinoma cells. This effect was attributed to its capacity to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.
- SAR Studies : Research involving SAR has shown that variations in the substituent on the phenyl ring can dramatically affect the compound's potency and selectivity towards different biological targets. The presence of electron-withdrawing groups like fluorine has been linked to enhanced activity against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
